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Introduction
JNJ-26146900 is a non-steroidal, orally bioactive compound identified as a potent androgen

receptor (AR) antagonist and a selective androgen receptor modulator (SARM) with mixed

agonist and antagonist properties.[1] Its primary mechanism of action is the blockade of the

androgen receptor, a critical driver in the development and progression of prostate cancer.[2][3]

Preclinical studies in animal models have demonstrated its efficacy in reducing prostate tumor

growth and preventing castration-induced bone loss.[2][4] These application notes provide

detailed protocols for the use of JNJ-26146900 in in vitro cell culture experiments to investigate

its biological activity and therapeutic potential.

Mechanism of Action: Androgen Receptor Signaling
The androgen receptor is a ligand-activated transcription factor. In the absence of androgens,

AR resides in the cytoplasm in a complex with heat shock proteins (HSPs). Upon binding to

androgens like dihydrotestosterone (DHT), AR undergoes a conformational change,

dissociates from HSPs, dimerizes, and translocates to the nucleus. In the nucleus, the AR

dimer binds to Androgen Response Elements (AREs) on the DNA, recruiting co-regulators to

initiate the transcription of target genes that promote cell growth, proliferation, and survival.

JNJ-26146900, as an AR antagonist, competitively binds to the AR, preventing its activation by

androgens and subsequent downstream signaling.
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Caption: Androgen Receptor (AR) Signaling Pathway and Inhibition by JNJ-26146900.

Data Presentation
While specific in vitro IC50 values for JNJ-26146900 in human prostate cancer cell lines are

not widely available in the public domain, the following table summarizes the known

quantitative data. For comparative purposes, a table with IC50 values for other common

antiandrogens is also provided.

Table 1: Quantitative Data for JNJ-26146900

Parameter Species/Cell Line Value Reference(s)

Binding Affinity (Ki)
Rat Androgen

Receptor
400 nM [2][4]

Functional Activity

Cos-7 cells

(transfected with rat

AR)

Submicromolar

effectiveness
[2][4]

Table 2: In Vitro IC50 Values for Reference Antiandrogens in LNCaP Cells

Compound Assay Type IC50 Value Reference(s)

Enzalutamide Competition Binding 21.4 nM

Enzalutamide
AR Luciferase

Reporter
26 nM

Enzalutamide Cell Viability ~5.6 µM

Bicalutamide Competition Binding 160 nM

Experimental Protocols
Preparation of JNJ-26146900 Stock Solution
For in vitro experiments, JNJ-26146900 should be dissolved in a suitable solvent, such as

dimethyl sulfoxide (DMSO), to prepare a concentrated stock solution.
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Reagent: JNJ-26146900 powder, DMSO (cell culture grade).

Procedure:

Prepare a 10 mM stock solution of JNJ-26146900 in DMSO. For example, for a molecular

weight of 360.35 g/mol , dissolve 3.6 mg of JNJ-26146900 in 1 mL of DMSO.

Vortex thoroughly to ensure complete dissolution.

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Store the stock solution at -20°C or -80°C for long-term storage.

Note: The final concentration of DMSO in the cell culture medium should be kept low

(typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Key In Vitro Experiments
The following are detailed protocols for key experiments to characterize the in vitro activity of

JNJ-26146900.

In Vitro Assays Measured Endpoints

1. AR Competitive
Binding Assay

Binding Affinity
(Ki, IC50)

2. AR Reporter
Gene Assay

Functional Antagonism
(IC50)

3. Cell Viability
Assay

Cytotoxicity/Cytostasis
(IC50)

4. PSA Expression
Assay Target Gene Modulation
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Caption: Experimental workflow for the in vitro characterization of JNJ-26146900.

Androgen Receptor Competitive Binding Assay
This assay determines the binding affinity of JNJ-26146900 to the androgen receptor by

measuring its ability to compete with a radiolabeled or fluorescently labeled androgen.

Principle: A constant concentration of a high-affinity labeled androgen (e.g., [³H]-DHT or a

fluorescent ligand) is incubated with the androgen receptor in the presence of varying

concentrations of JNJ-26146900. The displacement of the labeled ligand by JNJ-26146900
is measured, and the IC50 (the concentration of JNJ-26146900 that displaces 50% of the

labeled ligand) is calculated to determine its binding affinity.

Materials:

Purified recombinant human androgen receptor ligand-binding domain (AR-LBD).

Labeled androgen (e.g., [³H]-dihydrotestosterone or a fluorescent AR ligand).

JNJ-26146900.

Assay buffer (e.g., Tris-HCl, pH 7.4, with protease inhibitors).

96-well filter plates or plates suitable for fluorescence polarization.

Scintillation counter or fluorescence polarization plate reader.

Protocol (Fluorescence Polarization Example):

Prepare a 2X solution of AR-LBD and a 2X solution of the fluorescent AR ligand in the

assay buffer.

Prepare a serial dilution of JNJ-26146900 in the assay buffer at 2X the final desired

concentrations.

In a 96-well plate, add 20 µL of the 2X JNJ-26146900 dilutions.

Add 20 µL of the 2X AR-LBD/fluorescent ligand mix to each well.
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Include controls for no competitor (maximum polarization) and a known AR antagonist

(minimum polarization).

Incubate the plate at room temperature for a specified time (e.g., 2-4 hours), protected

from light.

Measure the fluorescence polarization using a suitable plate reader.

Plot the polarization values against the log concentration of JNJ-26146900 to determine

the IC50.

Androgen Receptor Reporter Gene Assay
This cell-based assay measures the ability of JNJ-26146900 to antagonize androgen-induced

transactivation of the androgen receptor.

Principle: Prostate cancer cells (e.g., LNCaP) are transfected with a reporter plasmid

containing a luciferase gene under the control of an androgen-responsive promoter. In the

presence of an androgen agonist (e.g., DHT), AR is activated and drives the expression of

luciferase. JNJ-26146900 will compete with the agonist, leading to a dose-dependent

decrease in luciferase activity.

Materials:

Androgen-responsive prostate cancer cell line (e.g., LNCaP, 22Rv1).

Reporter plasmid (e.g., pARE-Luc) and a control plasmid for normalization (e.g., Renilla

luciferase).

Transfection reagent.

Androgen agonist (e.g., DHT or R1881).

JNJ-26146900.

Cell culture medium, charcoal-stripped fetal bovine serum (CS-FBS).

Luciferase assay reagent.
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Luminometer.

Protocol:

Seed LNCaP cells in 96-well plates in a medium containing CS-FBS.

Transfect the cells with the ARE-luciferase reporter plasmid and the control plasmid.

After 24 hours, replace the medium with fresh medium containing CS-FBS.

Treat the cells with a serial dilution of JNJ-26146900 for 1-2 hours.

Add a constant concentration of an AR agonist (e.g., 0.1-1 nM DHT) to all wells except the

vehicle control.

Incubate for an additional 24-48 hours.

Lyse the cells and measure both firefly and Renilla luciferase activities using a

luminometer.

Normalize the firefly luciferase activity to the Renilla luciferase activity.

Plot the normalized luciferase activity against the log concentration of JNJ-26146900 to

determine the IC50 for AR antagonism.

Cell Viability/Proliferation Assay
This assay assesses the effect of JNJ-26146900 on the viability and proliferation of prostate

cancer cells.

Principle: Androgen-dependent prostate cancer cells are treated with JNJ-26146900 in the

presence of an androgen agonist. The number of viable cells is measured using colorimetric

or fluorometric methods (e.g., MTS, MTT, or resazurin-based assays), which quantify

metabolic activity.

Materials:

Androgen-dependent prostate cancer cell line (e.g., LNCaP).
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JNJ-26146900.

Androgen agonist (e.g., DHT).

Cell culture medium with CS-FBS.

Cell viability reagent (e.g., MTS or MTT).

Microplate reader.

Protocol (MTS Assay):

Seed LNCaP cells in 96-well plates in a medium containing CS-FBS.

After 24 hours, treat the cells with a serial dilution of JNJ-26146900 in the presence of a

constant concentration of DHT (e.g., 0.1 nM).

Include controls for vehicle-treated cells (with and without DHT).

Incubate for a specified period (e.g., 72 hours).

Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.

Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

Calculate the percentage of cell viability relative to the DHT-treated control and determine

the IC50.

Prostate-Specific Antigen (PSA) Expression Assay
This assay measures the effect of JNJ-26146900 on the expression of an endogenous AR

target gene, Prostate-Specific Antigen (PSA).

Principle: Androgen-responsive prostate cancer cells (e.g., LNCaP) are treated with JNJ-
26146900 in the presence of an androgen agonist. The levels of secreted PSA in the cell

culture supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA).

Materials:
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LNCaP cells.

JNJ-26146900.

Androgen agonist (e.g., DHT).

Cell culture medium with CS-FBS.

Human PSA ELISA kit.

Microplate reader.

Protocol:

Seed LNCaP cells in 24- or 48-well plates in a medium containing CS-FBS.

After 24-48 hours, replace the medium with fresh medium containing CS-FBS.

Treat the cells with a serial dilution of JNJ-26146900 for 1-2 hours.

Add a constant concentration of DHT (e.g., 1 nM) to stimulate PSA production.

Incubate for 48-72 hours.

Collect the cell culture supernatant.

Quantify the PSA concentration in the supernatant using a commercial PSA ELISA kit

according to the manufacturer's instructions.

Plot the PSA concentration against the log concentration of JNJ-26146900 to assess the

dose-dependent inhibition of PSA secretion.

Conclusion
These application notes and protocols provide a comprehensive framework for the in vitro

evaluation of JNJ-26146900. By employing these standardized assays, researchers can

effectively characterize its binding affinity to the androgen receptor, its functional antagonist

activity, its impact on prostate cancer cell viability, and its ability to modulate the expression of
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AR target genes. This information is crucial for advancing the understanding of JNJ-
26146900's therapeutic potential in prostate cancer and other androgen-driven diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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